2,5- vs 2,4-Regioisomer: Lower Tautomerization Activation Energy Barrier
In the thio-thiol tautomerization pathway, the 2,5-pyrrolidinedithione isomer exhibits a lower activation energy barrier compared to the 2,4-pyrrolidinedithione isomer. DFT calculations at the M06-2X level in aqueous medium (PCM solvation model) reveal that the energy difference between tautomers and the activation energy barriers for interconversion are systematically lower for the sulfur analogues than their oxygen counterparts, with the 2,5-isomer showing distinct energetic advantages over the 2,4-regioisomer in specific tautomerization steps [1].
| Evidence Dimension | Activation energy for tautomerization |
|---|---|
| Target Compound Data | Lower activation energy barrier in thio-thiol tautomerization relative to 2,4-isomer |
| Comparator Or Baseline | 2,4-Pyrrolidinedithione (higher activation energy barrier) |
| Quantified Difference | Directional difference quantified via DFT/M06-2X relative energy calculations; absolute values reported in original publication (Sarkar et al., 2018) |
| Conditions | DFT/M06-2X level of theory; aqueous medium with PCM solvation model |
Why This Matters
Lower activation energy translates to more facile tautomer interconversion under milder conditions, which is critical for researchers designing synthetic transformations or evaluating biological activity where dynamic tautomeric states influence reactivity and molecular recognition.
- [1] Sarkar S, Ash T, Debnath T, Das AK. Theoretical analysis of tautomerization of succinimide and analogous compounds: insights from DFT approach. Structural Chemistry. 2018;29:881-896. View Source
